WF-5239
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WF-5239 typically involves the reaction of 4-hydroxybenzaldehyde with formamide under specific conditions to ensure the formation of the (Z)-isomer . The reaction conditions often include the use of a catalyst and controlled temperature to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced for research and development purposes. The production process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
WF-5239 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl compounds .
Scientific Research Applications
WF-5239 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which WF-5239 exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl group plays a crucial role in its antioxidant activity, while its formamide group contributes to its antibacterial properties . The pathways involved include the inhibition of bacterial growth and the scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-hydroxyphenyl)ethyl)formamide: This compound is structurally similar but lacks the ethenyl group.
N-(2-(4-hydroxyphenyl)ethenyl)acetamide: Similar structure with an acetamide group instead of formamide.
Uniqueness
WF-5239 is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its (Z)-isomer configuration is particularly significant in its reactivity and interaction with biological targets .
Properties
CAS No. |
91224-36-1 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-[(Z)-2-(4-hydroxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-7,12H,(H,10,11)/b6-5- |
InChI Key |
SOUPPVGWCZENNQ-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\NC=O)O |
SMILES |
C1=CC(=CC=C1C=CNC=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CNC=O)O |
Synonyms |
N-(2-cis(4-hydroxyphenyl)ethenyl)formamide WF 5239 WF-5239 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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